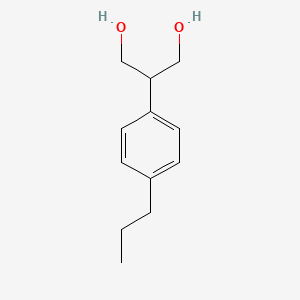
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2O. It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with fluoro and trifluoromethoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-fluoro-6-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and safety in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its hydrazine and substituted phenyl groups. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine
- 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)hydrazine
- 1-(2-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine
Uniqueness
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is unique due to the specific positioning of the fluoro and trifluoromethoxy groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C7H6F4N2O |
|---|---|
Peso molecular |
210.13 g/mol |
Nombre IUPAC |
[2-fluoro-6-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2O/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2 |
Clave InChI |
AVZHCJMHZNIYIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)NN)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


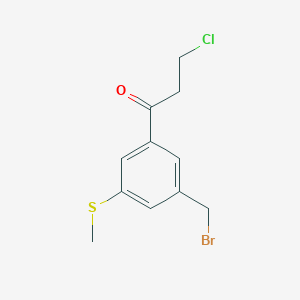
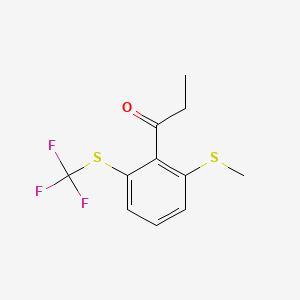
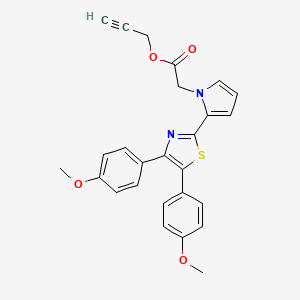
![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
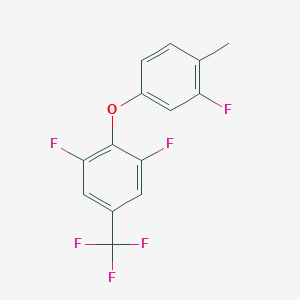
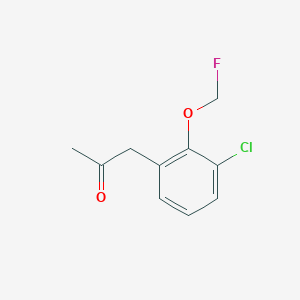

![5-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B14069510.png)



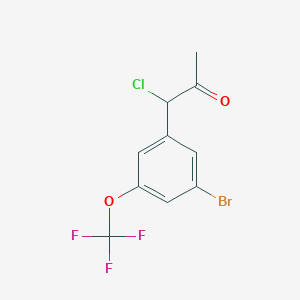
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
